molecular formula C8H9N3OS B11488921 Acetamide, 2-[(pyridin-4-ylmethyl)amino]-2-thioxo-

Acetamide, 2-[(pyridin-4-ylmethyl)amino]-2-thioxo-

Cat. No.: B11488921
M. Wt: 195.24 g/mol
InChI Key: ONPAGJSBSYTWCU-UHFFFAOYSA-N
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Description

1-{[(PYRIDIN-4-YL)METHYL]CARBAMOTHIOYL}FORMAMIDE is a compound of significant interest in the field of organic chemistry It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a carbamothioyl group, which includes a thiocarbonyl functional group

Preparation Methods

The synthesis of 1-{[(PYRIDIN-4-YL)METHYL]CARBAMOTHIOYL}FORMAMIDE typically involves the reaction of pyridine derivatives with thiourea or its analogs. One common synthetic route includes the following steps:

    Starting Material: Pyridine-4-carboxaldehyde is used as the starting material.

    Reaction with Thiourea: The aldehyde group of pyridine-4-carboxaldehyde reacts with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the desired compound.

    Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-{[(PYRIDIN-4-YL)METHYL]CARBAMOTHIOYL}FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles, such as amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[(PYRIDIN-4-YL)METHYL]CARBAMOTHIOYL}FORMAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-{[(PYRIDIN-4-YL)METHYL]CARBAMOTHIOYL}FORMAMIDE exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can include inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways.

Comparison with Similar Compounds

1-{[(PYRIDIN-4-YL)METHYL]CARBAMOTHIOYL}FORMAMIDE can be compared with other similar compounds, such as:

    Pyridine Derivatives: Compounds like pyridine-4-carboxamide and pyridine-4-thiol share structural similarities but differ in their functional groups and reactivity.

    Carbamothioyl Compounds: Compounds like N-methyl-N-(pyridin-4-yl)dithiocarbamate have similar thiocarbonyl groups but differ in their overall structure and applications.

The uniqueness of 1-{[(PYRIDIN-4-YL)METHYL]CARBAMOTHIOYL}FORMAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

2-(pyridin-4-ylmethylamino)-2-sulfanylideneacetamide

InChI

InChI=1S/C8H9N3OS/c9-7(12)8(13)11-5-6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,12)(H,11,13)

InChI Key

ONPAGJSBSYTWCU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC(=S)C(=O)N

Origin of Product

United States

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